![molecular formula C7H7BrN6 B1204261 6-(Bromomethyl)pteridine-2,4-diamine CAS No. 59368-16-0](/img/structure/B1204261.png)
6-(Bromomethyl)pteridine-2,4-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine involves the conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This intermediate is crucial for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).
Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine and its derivatives is characterized by the presence of a bromomethyl group attached to the pteridine ring, which is essential for subsequent chemical modifications. The structure of these compounds has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their chemical behavior.
Chemical Reactions and Properties
6-(Bromomethyl)pteridine-2,4-diamine undergoes nucleophilic displacement reactions to produce a variety of derivatives. These reactions are fundamental in synthesizing compounds related to methotrexate and aminopterin, although none of the derivatives showed antileukemic activity in initial screenings (Montgomery et al., 1979).
Wissenschaftliche Forschungsanwendungen
Synthesis of Analogues of Folic Acid : One study describes the conversion of 6-(Bromomethyl)pteridine-2,4-diamine into 2-amino-6-(bromomethyl)-4(1H)-pteridinone for direct attachment to side-chain precursors of folic acid analogues. This is significant for synthesizing compounds related to folic acid, particularly those with functional groups incompatible with hydrolytic deamination conditions of corresponding 2,4-diaminopteridine analogues (Piper, McCaleb, & Montgomery, 1987).
Derivatives Related to Methotrexate and Aminopterin : Research conducted in 1979 focused on creating eighteen derivatives of 2,4-diamino-6-methylpteridine, including compounds synthesized from 6-(Bromomethyl)pteridine-2,4-diamine. These derivatives were related to the anticancer drugs methotrexate and aminopterin. However, none showed antileukemic activity (Montgomery et al., 1979).
Antimalarial Evaluation : A study from 1978 synthesized various 6-[[(aryl and aralkyl)amino]methyl]-2,4-pteridinediamines and their oxides for antimalarial evaluation. The study found that while some 2,4-pteridinediamines exhibited strong suppressive activity against certain Plasmodium infections, most compounds, including the N-oxides, did not show significant antimalarial activity (Worth, Johnson, Elslager, & Werbel, 1978).
Antitumor Activity : Another research demonstrated the synthesis of 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, which was found to be highly potent against L-1210 mouse leukemia lymphoblasts. In this study, a single dose of this compound significantly increased the life-span of treated mice (Khaled, Morin, Benington, & Daugherty, 1984).
Identification of Nonfolate Compounds as Antiparasitic Agents : In 2011, a study identified nonfolate compounds that inhibit pteridine reductase, a key enzyme in parasitic diseases like Leishmaniasis. This research used virtual screening to find compounds that target Leishmania major pteridine reductase but not human dihydrofolate reductase. This approach led to the identification of several drug-like molecules with low micromolar affinities and high specificity profiles (Ferrari et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(bromomethyl)pteridine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBZALCJHZGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208106 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)pteridine-2,4-diamine | |
CAS RN |
59368-16-0 | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromomethyl-2,4-pteridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.